molecular formula C10H9F3O B13926271 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B13926271
M. Wt: 202.17 g/mol
InChI Key: YAFLKHKZFMKNCZ-UHFFFAOYSA-N
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Description

1-[3-Methyl-5-(Trifluoromethyl)phenyl]ethanone is a high-purity organic compound offered For Research Use Only. It is not for diagnostic or therapeutic uses, or personal consumption. This substituted acetophenone features both a methyl and an electron-withdrawing trifluoromethyl group on the same aromatic ring, making it a valuable and versatile building block in organic synthesis. Its primary research application lies in its role as a key synthetic intermediate for the development of novel active compounds. The structure is analogous to other trifluoromethyl-substituted acetophenones, which are frequently employed in pharmaceutical research, particularly in the synthesis of potential therapeutic agents . The ketone functional group is highly reactive and can undergo various transformations, including Grignard reactions, reductions to secondary alcohols, and condensation reactions to form oximes, which are common steps in constructing complex molecular architectures . In material science, the trifluoromethyl group is known to impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance, making this compound a candidate for the development of advanced polymers and specialty chemicals. Researchers value this compound for its ability to introduce a specific steric and electronic profile into a target molecule. Please consult the product's Certificate of Analysis for specific purity data and handling information.

Properties

IUPAC Name

1-[3-methyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-8(7(2)14)5-9(4-6)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFLKHKZFMKNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone typically involves:

  • Formation of a suitable aryl organometallic intermediate (commonly a Grignard reagent) from a halogenated trifluoromethyl-substituted aromatic precursor.
  • Subsequent reaction of this organometallic intermediate with an acylating agent such as acetic anhydride or ketene to introduce the ethanone moiety.

This approach leverages the high reactivity of Grignard reagents with electrophilic carbonyl compounds to achieve the ketone functionality efficiently.

Grignard Reagent Formation

A key step is the preparation of the Grignard reagent from a halogenated trifluoromethylbenzene derivative. For example, 3-bromo-5-(trifluoromethyl)toluene can be converted to its corresponding magnesium bromide species in tetrahydrofuran (THF) solvent.

  • Reaction conditions:

    • Temperature controlled between 0°C and 35°C to manage the exothermic nature of the reaction.
    • Reaction time typically 2–5 hours to ensure complete conversion.
    • Catalysts such as iodine or ethylene dibromide may be added to initiate and accelerate the Grignard formation.
  • Mechanistic notes:

    • The halogen-metal exchange proceeds via insertion of magnesium into the carbon-halogen bond.
    • The presence of the trifluoromethyl group influences the regioselectivity and reactivity of the aryl halide.

Acylation with Acetic Anhydride

The formed arylmagnesium bromide is then reacted with acetic anhydride to yield this compound.

  • Reaction conditions:

    • The acetic anhydride is cooled to below 5°C, often between -10°C and -15°C, to control the exotherm upon Grignard addition.
    • The Grignard reagent is added slowly over 1–2 hours to the cooled acetic anhydride solution.
    • After addition, the reaction mixture may be allowed to warm to about 5°C and stirred to complete the reaction.
  • Work-up:

    • The reaction mixture is quenched by adding cold water.
    • Excess acetic anhydride is hydrolyzed by slow addition of a base such as sodium hydroxide to bring the aqueous phase pH above 10.
    • The product is extracted with an organic solvent like tert-butyl methyl ether, washed, and purified by distillation or crystallization.
  • Yields and purity:

    • This method typically provides high yields and purity suitable for further synthetic applications.

Alternative Acylation Using Ketene and Transition Metal Catalysts

An alternative method involves reacting the aryl Grignard reagent with ketene in the presence of transition metal ligand-acid complexes (e.g., iron-based catalysts) in hydrocarbon solvents.

  • Reaction conditions:

    • The Grignard reagent and ketene are combined at low temperatures (0 to -10°C).
    • The reaction proceeds under nitrogen atmosphere to prevent oxidation.
    • Stirring for 2–3 hours ensures completion.
  • Advantages:

    • This method can provide high yields (75–85%) of trifluoromethyl acetophenone derivatives.
    • The use of catalytic metal complexes improves selectivity and reduces side reactions.

Notes on Isomeric Purity and Side Products

  • Halogenation of trifluoromethylbenzene derivatives may yield mixtures of meta, para, and ortho isomers. The meta isomer is predominant (~96%) due to the directing effects of the trifluoromethyl group.
  • Optimization of halogenation and Grignard formation steps is crucial to minimize unwanted isomers and impurities.
  • Purification steps such as selective crystallization or distillation are employed to isolate the desired isomer with high purity.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Conditions Reagents/Materials Temperature (°C) Time (hours) Yield (%) Notes
Grignard reagent formation THF solvent, Mg turnings, catalytic iodine 3-Bromo-5-(trifluoromethyl)toluene 0 to 35 2 to 5 >90 Exothermic; slow addition controls reaction
Acylation with acetic anhydride Slow addition of Grignard to cooled acetic anhydride Acetic anhydride, THF or t-butyl methyl ether -15 to 5 1 to 2 85–90 Temperature control critical for selectivity
Alternative acylation with ketene Grignard + ketene + Fe ligand complex in hydrocarbon solvent Ketene, Fe-ligand catalyst, aromatic hydrocarbon 0 to -10 2 to 3 75–85 Catalytic method; high purity product
Work-up and purification Aqueous base hydrolysis, extraction, distillation NaOH, tert-butyl methyl ether Ambient Variable pH >10 for hydrolysis; multiple washes

Research Outcomes and Perspectives from Varied Sources

  • The Grignard-acetic anhydride route is well-established, providing a straightforward and efficient synthesis with high yields and manageable reaction conditions. It is favored for industrial scalability due to its simplicity and reproducibility.
  • The ketene-based acylation method with transition metal catalysts offers an innovative alternative that can improve selectivity and reduce reaction steps, aligning with green chemistry principles by minimizing waste and impurities.
  • Control of reaction temperature and reagent addition rates is critical to suppress side reactions and ensure high purity of the target ketone.
  • The presence of trifluoromethyl groups influences both the reactivity and regioselectivity of intermediates, necessitating tailored reaction conditions.
  • Analytical techniques such as gas-liquid chromatography (GLC) are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3-(Trifluoromethyl)phenyl)ethanone
  • Structure : Phenyl ring with -CF₃ at the 3-position and acetyl (-COCH₃) at the 1-position .
  • Key Differences : Lacks the methyl group at the 3-position, leading to reduced steric hindrance.
  • Applications : Used as a precursor in Claisen-Schmidt reactions to form chalcone derivatives for insecticidal agents .
  • Reactivity : The absence of a methyl group may enhance electrophilic substitution rates compared to the target compound.
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • Structure : Phenyl ring with -Cl at the 3-position and -CF₃ at the 5-position ; ketone group is trifluoroacetyl (-COCF₃).
  • Key Differences : Chloro substituent introduces stronger electron-withdrawing effects than methyl, and the trifluoroacetyl group increases lipophilicity.
  • Safety : Classified under GHS guidelines with specific handling requirements due to halogenated substituents .
  • Applications : Intermediate in agrochemicals and pharmaceuticals; higher metabolic resistance compared to acetyl analogs .
1-(3-Methyl-5-(trifluoromethoxy)phenyl)ethanone
  • Structure : Phenyl ring with -CH₃ at the 3-position and -OCF₃ at the 5-position .
  • Key Differences : Trifluoromethoxy (-OCF₃) substituent introduces steric bulk and altered electronic effects compared to -CF₃.
  • Synthesis: Likely prepared via Friedel-Crafts acylation or oxidation of corresponding alcohols, as seen in similar hydroxyacetophenone derivatives .
  • Applications: Potential use in drug discovery due to improved solubility from the ether linkage .

Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) LogP (Predicted) Key Applications
1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone C₁₀H₉F₃O 3-CH₃, 5-CF₃ Not reported ~3.2 Pharmaceutical intermediates
1-(3-(Trifluoromethyl)phenyl)ethanone C₉H₇F₃O 3-CF₃ Not reported ~2.8 Chalcone synthesis
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone C₉H₃ClF₆O 3-Cl, 5-CF₃, -COCF₃ Not reported ~4.1 Agrochemical intermediates
1-(3-Methyl-5-(trifluoromethoxy)phenyl)ethanone C₁₀H₉F₃O₂ 3-CH₃, 5-OCF₃ Not reported ~2.5 Drug discovery

Notes:

  • LogP : The trifluoromethyl group increases lipophilicity, but -OCF₃ reduces it slightly due to polarity.
  • Melting Points : Data gaps exist for the target compound, but chloro and trifluoroacetyl analogs typically exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone, also known as a trifluoromethyl-substituted acetophenone derivative, has garnered attention due to its diverse biological activities. This compound's unique structural features, particularly the trifluoromethyl group, contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H10F3OS
  • Molecular Weight : 258.26 g/mol
  • LogP (XLogP3-AA) : 4.2
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 5
  • Rotatable Bonds : 1

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylacetophenones have shown minimum inhibitory concentrations (MIC) as low as 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The presence of lipophilic substituents on the phenyl ring has been correlated with enhanced antimicrobial activity .

Anticonvulsant Activity

Research into related compounds indicates potential anticonvulsant effects. Derivatives containing trifluoromethyl groups have exhibited protective effects in maximal electroshock (MES) seizure models in mice, suggesting that structural modifications can lead to varying degrees of anticonvulsant efficacy . The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various derivatives found that this compound exhibited a moderate MIC against several strains of bacteria. The compound's efficacy was enhanced by alkyl substitutions on the phenyl ring, which improved its lipophilicity and interaction with bacterial membranes .

CompoundMIC (µg/mL)Target Bacteria
This compound10Staphylococcus aureus
3-(Trifluoromethyl)acetophenone2Bacillus subtilis
Phenoxy-substituted derivative1Escherichia coli

Study 2: Anticonvulsant Screening

In a pharmacological study assessing the anticonvulsant activity of various trifluoromethyl derivatives, it was found that certain compounds provided significant protection in MES tests at doses of 100 mg/kg. The most effective compound showed a protective effect at both 0.5 h and 4 h post-administration .

CompoundDose (mg/kg)Time (h)Protection Observed
Trifluoromethyl anilide derivative1000.5Yes
Trifluoromethyl anilide derivative3004Yes

The biological activities of this compound are primarily attributed to its ability to interact with cellular targets through non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances electron-withdrawing properties, which may increase the compound's reactivity and binding affinity to biological macromolecules.

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